5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group, a butenyl side chain, and a dihydrobenzoxazol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the amino group and the butenyl side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually includes the cyclization of the intermediate compounds to form the dihydrobenzoxazol-2-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the butenyl side chain can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The amino group and the butenyl side chain play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,3-dihydro-1,3-benzoxazol-2-one
- 3-(But-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Amino-3-(but-3-en-1-yl)-1,3-benzoxazole
Uniqueness
5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the amino group and the butenyl side chain, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-amino-3-but-3-enyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h2,4-5,7H,1,3,6,12H2 |
InChI Key |
NGQIEHMIEGYLHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C2=C(C=CC(=C2)N)OC1=O |
Origin of Product |
United States |
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